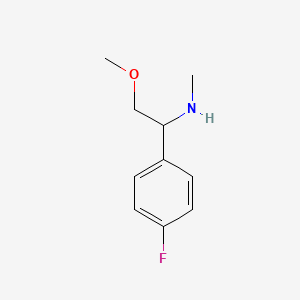

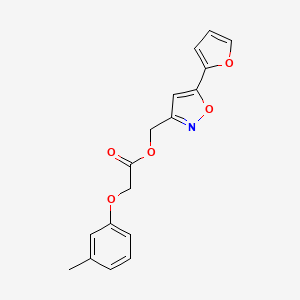

1-(4-fluorophenyl)-2-methoxy-N-methylethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like “1-(4-fluorophenyl)-2-methoxy-N-methylethanamine” belong to a class of organic compounds known as aryl-alkyl-ethanamines. These are organic compounds containing an ethanamine that is N-linked to an alkyl group, and phenyl linked at the second carbon .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like nucleophilic substitution, reduction, or amide coupling . The exact method would depend on the specific structure of the compound and the starting materials available.Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry . The presence of fluorine can be confirmed using 19F NMR .Chemical Reactions Analysis

Aryl-alkyl-ethanamines can undergo a variety of chemical reactions. For example, they can participate in condensation reactions to form larger ring structures . They can also undergo oxidation or reduction reactions .Applications De Recherche Scientifique

Neurokinin-1 Receptor Antagonism

A study by Harrison et al. (2001) describes an orally active, water-soluble neurokinin-1 receptor antagonist that shows potential efficacy in pre-clinical tests relevant to clinical outcomes in emesis and depression. The compound's solubility and efficacy in neurological applications highlight its potential in therapeutic contexts (Harrison et al., 2001).

Fluorogenic Reagents for Catecholamines

Research by Umegae et al. (1988) investigated 1,2-diarylethylenediamines for their use as highly sensitive fluorogenic reagents for catecholamines. This study emphasizes the compound's applicability in sensitive detection methods for biologically significant catecholamines, offering a tool for biochemical and clinical research (Umegae, Nohta, & Ohkura, 1988).

Protic Environment Fluorescence

Uchiyama et al. (2006) explored the fluorescence properties of a related compound, demonstrating its strong fluorescence in protic solvents. This property could be utilized in developing new fluorogenic sensors, indicating the compound's potential in analytical chemistry and sensor development (Uchiyama et al., 2006).

Selective Androgen Receptor Modulator Research

A study by Wu et al. (2006) on a selective androgen receptor modulator demonstrates the compound's low clearance and extensive metabolism in rats. The research contributes to understanding the pharmacokinetics and metabolism of potential therapeutic agents for androgen-dependent diseases (Wu et al., 2006).

Electroluminescence in Polymer LEDs

Research by Cheng et al. (2011) into cross-linkable N,N,N′,N′-tetraphenyl-1,1′-biphenyl-4,4′-diamine-based hole-transporting materials, including variants with fluoro groups, shows their use in enhancing electroluminescence for white light polymer LEDs. This highlights the compound's potential in optoelectronic applications (Cheng et al., 2011).

Antibacterial Activity of Arylaminopropanamines

A study by Arutyunyan et al. (2017) on derivatives of 1-(4-fluorophenyl)-2-methoxy-N-methylethanamine demonstrated significant antibacterial activity. This finding suggests potential applications in developing new antibacterial agents (Arutyunyan et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future research directions for such compounds could include further exploration of their synthesis, characterization, and potential biological activities. They could also be studied for their potential applications in various fields like medicinal chemistry, materials science, and pharmacology .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-2-methoxy-N-methylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-12-10(7-13-2)8-3-5-9(11)6-4-8/h3-6,10,12H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRKJFKCZOWBOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(COC)C1=CC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-2-methoxy-N-methylethanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(tert-butyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol](/img/structure/B2978767.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-chlorothiophene-2-carboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2978774.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2978777.png)

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2978783.png)